molecular formula C20H19ClN2O2S B2392792 [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate CAS No. 851126-54-0

[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate

Cat. No.: B2392792
CAS No.: 851126-54-0
M. Wt: 386.89
InChI Key: QLAJCJIKRQIHSK-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile. The final step involves esterification to introduce the butanoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential in treating certain diseases.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] acetate
  • [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] propanoate

Uniqueness

Compared to similar compounds, [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate may exhibit unique properties due to the presence of the butanoate ester group, which can influence its reactivity, solubility, and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-3-7-18(24)25-20-19(26-17-12-10-15(21)11-13-17)14(2)22-23(20)16-8-5-4-6-9-16/h4-6,8-13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAJCJIKRQIHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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